2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-cyclopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-cyclopentylacetamide is a complex organic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Mechanism of Action
Target of action
Compounds with the 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to have various biological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Mode of action
The mode of action of these compounds can vary depending on the functional groups attached to the ring. For example, a halo group at the 7 and 8 positions of the ring can give active compounds .
Biochemical pathways
The affected pathways can also vary depending on the specific biological activity of the compound. For instance, KATP channel activators can affect insulin release from pancreatic B cells .
Pharmacokinetics
The ADME properties of these compounds can be influenced by the functional groups attached to the ring .
Result of action
The molecular and cellular effects of these compounds can range from antimicrobial to anticancer effects, depending on their specific biological activity .
Action environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors, although specific details would depend on the exact compound and its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-cyclopentylacetamide typically involves the reaction of 7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine with a suitable sulfanyl compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-cyclopentylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The chlorine atom in the benzothiadiazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-cyclopentylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its antihypertensive, antidiabetic, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-benzothiadiazine-1,1-dioxide derivatives: These compounds share a similar core structure and exhibit comparable pharmacological activities.
Sulfonamide derivatives: These compounds also contain a sulfonamide group and are known for their antimicrobial properties.
Uniqueness
2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-cyclopentylacetamide is unique due to its specific substitution pattern and the presence of both a benzothiadiazine and a cyclopentylacetamide moiety.
Properties
IUPAC Name |
2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3S2/c15-9-5-6-11-12(7-9)23(20,21)18-14(17-11)22-8-13(19)16-10-3-1-2-4-10/h5-7,10H,1-4,8H2,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEYDTKIFYNKSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.